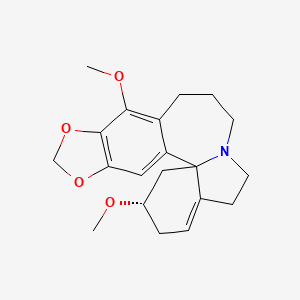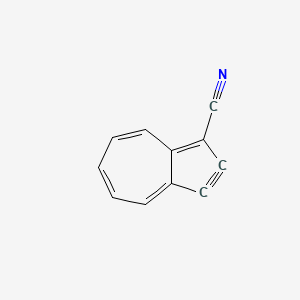
2,3-Didehydroazulene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Didehydroazulene-1-carbonitrile is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a nitrile group (-C≡N) attached to an azulene ring system. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which is unusual for hydrocarbons. The compound’s unique structure and properties make it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Didehydroazulene-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of azulene derivatives with cyanating agents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to maintain the quality of the product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Didehydroazulene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the azulene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azulene oxides, while reduction can produce azulene amines.
Scientific Research Applications
2,3-Didehydroazulene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its unique color properties.
Mechanism of Action
The mechanism by which 2,3-Didehydroazulene-1-carbonitrile exerts its effects involves interactions with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The azulene ring system can also interact with cellular components, affecting pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Azulene: The parent compound of 2,3-Didehydroazulene-1-carbonitrile, known for its blue color and aromatic properties.
Naphthalene: Another bicyclic aromatic hydrocarbon, but with different chemical properties and applications.
Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings, used in the production of dyes and as a scintillator.
Uniqueness: this compound is unique due to the combination of the azulene ring system and the nitrile group
Properties
CAS No. |
96286-57-6 |
|---|---|
Molecular Formula |
C11H5N |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2,3-didehydroazulene-1-carbonitrile |
InChI |
InChI=1S/C11H5N/c12-8-10-7-6-9-4-2-1-3-5-11(9)10/h1-5H |
InChI Key |
PABWJBDLOGWXEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C#CC(=C2C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)
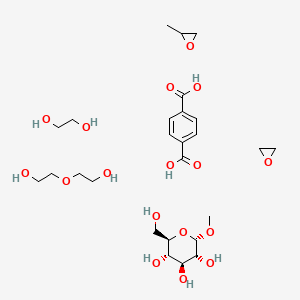
![Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14345518.png)
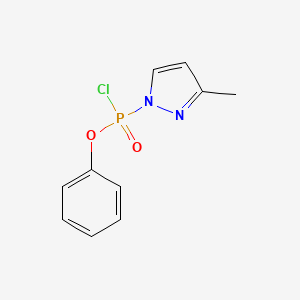
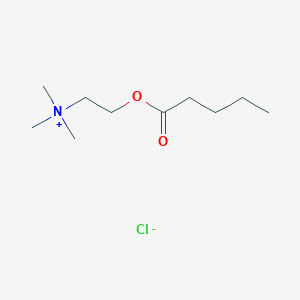

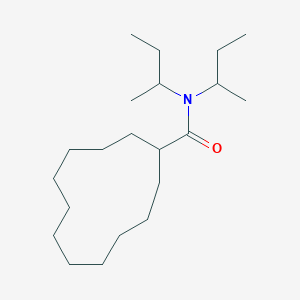


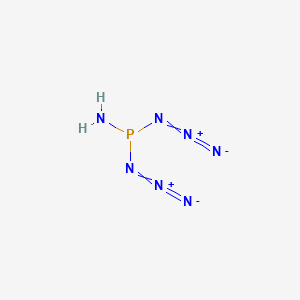


![6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide](/img/structure/B14345572.png)
